molecular formula C13H10ClFN6O2 B6529585 N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 946240-54-6

N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6529585
CAS No.: 946240-54-6
M. Wt: 336.71 g/mol
InChI Key: KHISHPWLKYZDBW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidines are aromatic heterocycles characterized by a ring structure composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a phenyl group (a benzene ring) which is substituted with chlorine and fluorine atoms. It also contains a pyrimidine ring which is fused with a triazole ring . The exact structure would need to be confirmed with techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions. The halogen atoms might be displaced in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms might increase its molecular weight and polarity .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. Generally, compounds with similar structures should be handled with care as they might be harmful if ingested, inhaled, or come into contact with skin .

Future Directions

Future research could focus on elucidating the biological activity of this compound. This could involve in vitro and in vivo studies to determine its potential therapeutic effects .

Biochemical Analysis

Biochemical Properties

N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression and potentially leading to cell cycle arrest . Additionally, it interacts with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis and inhibit proliferation by disrupting cell signaling pathways such as the PI3K/Akt and MAPK pathways . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 or G2 phase, depending on the cell type. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells. The exact temporal dynamics may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been shown to accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it may localize to other organelles such as the mitochondria, affecting mitochondrial function and cellular energy metabolism. Targeting signals and post-translational modifications may play a role in directing the compound to specific subcellular compartments.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN6O2/c1-20-12-11(18-19-20)13(23)21(6-16-12)5-10(22)17-7-2-3-9(15)8(14)4-7/h2-4,6H,5H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHISHPWLKYZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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